molecular formula C12H17NO2 B1387799 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline CAS No. 51226-12-1

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline

Cat. No.: B1387799
CAS No.: 51226-12-1
M. Wt: 207.27 g/mol
InChI Key: MFWSGQYPCLNFFC-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by the presence of a dioxane ring substituted with a dimethyl group and an aniline moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline typically involves the reaction of 3-nitroaniline with 2,2-dimethyl-1,3-dioxane-5-one under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride to convert the nitro group to an amino group . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline is unique due to the presence of the dimethyl-substituted dioxane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWSGQYPCLNFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653391
Record name 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-12-1
Record name 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline
Reactant of Route 2
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline
Reactant of Route 3
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline
Reactant of Route 4
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline
Reactant of Route 5
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline
Reactant of Route 6
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline

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